![molecular formula C12H17N3O4 B2518993 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid CAS No. 2137470-13-2](/img/structure/B2518993.png)
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid" is a multifunctional molecule that can be used as a precursor for the synthesis of various heterocyclic systems. It is structurally related to compounds that have been found to possess hypoglycemic activity, such as the 1,2-dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid mentioned in paper . The presence of the pyridazinyl group and the propanoic acid moiety suggests potential biological activity, which could be explored in various pharmacological contexts.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog were prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, which are versatile synthons for the preparation of polysubstituted heterocyclic systems . Similarly, the synthesis of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids involved the reaction of sodium enolates of 3-substituted 3-oxopropionaldehyde with cyanoacetamide . These methods could potentially be adapted for the synthesis of "2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid" has been studied, with an emphasis on the conformation of the products in solution and in crystal form . The molecular conformations are crucial for understanding the reactivity and interaction of the compound with biological targets. The presence of the oxycarbonylamino group and the pyridazinyl moiety in the compound suggests that it may exhibit interesting conformational properties that could be elucidated through NMR spectral and X-ray crystallography data.
Chemical Reactions Analysis
The compound is likely to undergo various chemical reactions due to its functional groups. For example, methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate, a compound with some structural similarities, was transformed into derivatives of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole . These transformations involve reactions with hydrazine and monosubstituted aromatic and heteroaromatic hydrazines. The "2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid" could potentially undergo similar reactions, leading to a variety of heterocyclic derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid" would be influenced by its functional groups and molecular structure. Compounds with similar structures have been synthesized and their properties studied. For instance, the hypoglycemic activity of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids was found to be dependent on the substituents at the 6-position . The solubility, melting point, and stability of the compound could be predicted based on the known properties of structurally related compounds. Additionally, the immunobiological activity of base-substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives indicates that the compound may also exhibit biological activities worth investigating .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Experimental and Quantum-Chemical Calculations : Research involving similar compounds, such as 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, provides insights into their synthesis through reactions with various binucleophiles. These studies offer a foundation for understanding the chemical behavior and potential modifications of compounds like 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid (Yıldırım, Kandemirli, & Akçamur, 2005).
- Synthesis of Pyridazin-3-one Derivatives : A study details the synthesis of novel classes of pyridazin-3-one derivatives, offering a general route that could be applicable to the synthesis of related compounds, showcasing the versatility of these chemical frameworks in creating fused azines (Ibrahim & Behbehani, 2014).
Potential Biological Activities
- Immunobiological Activity : Derivatives of 2-amino-3-(purin-9-yl)propanoic acids have been investigated for their immunostimulatory and immunomodulatory potency, highlighting the potential of similar structures in enhancing chemokine secretion and NO biosynthesis (Doláková, Holý, Zídek, Masojídková, & Kmoníčková, 2005).
Structural and Conformational Analysis
- Conformationally Restricted Congeners : The synthesis of rigid congeners related to hypotensive and platelet aggregation inhibitors, such as 6-aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinones, provides insight into the structural requirements for biological activity, demonstrating the significance of conformational analysis in drug design (Cignarella, Barlocco, Pinna, Loriga, Tofanetti, Germini, & Sala, 1986).
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)6-8-4-5-13-14-7-8/h4-5,7,9H,6H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADFWYUYRKLANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-3-(pyridazin-4-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

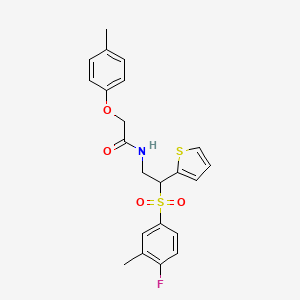
![5-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2518911.png)

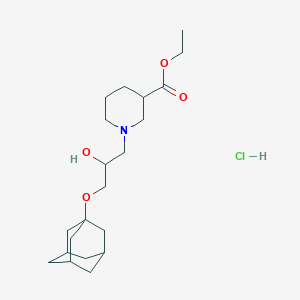
![3-[(4-Methylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2518921.png)
![6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2518922.png)
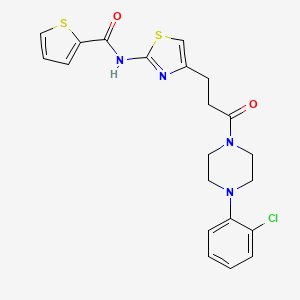
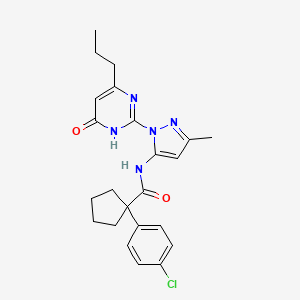

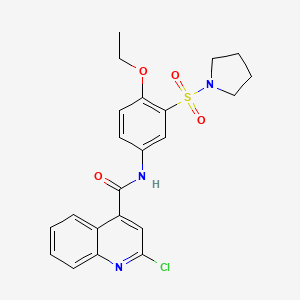
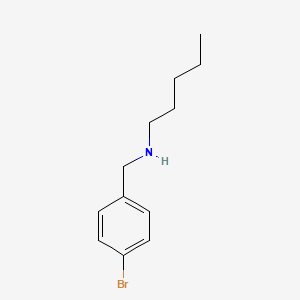

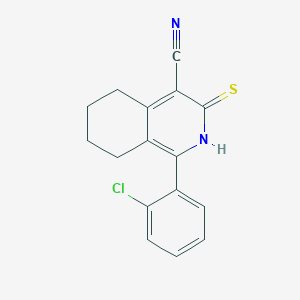
![[2-(Pentafluorophenoxy)ethyl]amine hydrochloride](/img/structure/B2518932.png)